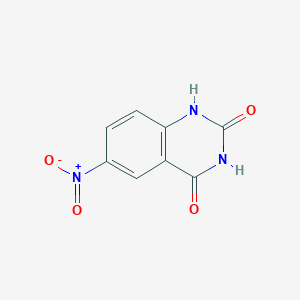

2,4-Dihydroxy-6-nitroquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-7-5-3-4(11(14)15)1-2-6(5)9-8(13)10-7/h1-3H,(H2,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJZVXRMXVNSIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355721 | |

| Record name | 2,4-Dihydroxy-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32618-85-2 | |

| Record name | 6-Nitro-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32618-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydroxy-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dihydroxy-6-nitroquinazoline (CAS: 32618-85-2): A Keystone Scaffold for Modern Drug Discovery

This guide provides an in-depth technical overview of 2,4-dihydroxy-6-nitroquinazoline, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical properties, a well-reasoned synthesis protocol, and its burgeoning role in medicinal chemistry, particularly as a scaffold for kinase inhibitors.

Introduction: The Quinazoline Core in Medicinal Chemistry

The quinazoline scaffold is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for substituent groups to interact with biological targets. The introduction of a nitro group at the 6-position and hydroxyl groups at the 2- and 4-positions creates a unique electronic and structural profile, making this compound a versatile starting material for the synthesis of targeted therapeutics.

Physicochemical Properties

This compound, also known by its synonym 6-nitro-2,4(1H,3H)-quinazolinedione, is a solid, typically appearing as a white to yellow powder or crystals.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 32618-85-2 | [2] |

| Molecular Formula | C₈H₅N₃O₄ | [3] |

| Molecular Weight | 207.15 g/mol | [3] |

| Melting Point | 330-331 °C | [2][3] |

| Physical Form | Solid, White to yellow powder or crystals | [1] |

| Purity | Typically available at 95-98% | [1][3] |

| Storage | Store at room temperature, sealed in a dry environment. | [1][3] |

Synthesis of this compound: A Rationale-Driven Protocol

Rationale for the Synthetic Approach

The chosen synthetic route is based on the well-documented cyclization of anthranilic acids (or their derivatives) with a one-carbon source to form the quinazolinone core. In this case, we propose the use of urea as the source of the C2 and N3 atoms of the quinazoline ring. This method is often favored for its simplicity and the ready availability of the starting materials. The nitration of the benzene ring is performed on the starting material, 2-aminobenzoic acid, to yield 2-amino-5-nitrobenzoic acid, which is commercially available. This pre-functionalization strategy avoids the potentially harsh conditions of nitrating the quinazoline ring directly, which could lead to side products.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2-Amino-5-nitrobenzoic acid

-

Urea

-

High-boiling point solvent (e.g., diphenyl ether or mineral oil)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-nitrobenzoic acid (1 equivalent) and urea (3-4 equivalents).

-

Solvent Addition: Add a minimal amount of a high-boiling point solvent to create a slurry.

-

Heating: Heat the reaction mixture to a temperature of 180-200 °C. The exact temperature may need to be optimized.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Add ethanol to the solidified mass and break it up.

-

Filter the crude product and wash it with hot ethanol to remove unreacted starting materials and byproducts.

-

To further purify, the crude product can be dissolved in a dilute aqueous sodium hydroxide solution and then re-precipitated by the addition of hydrochloric acid.

-

-

Drying: Dry the purified product under vacuum to yield this compound as a solid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by melting point analysis, and spectroscopic methods such as NMR and IR, and mass spectrometry. The obtained data should be compared with literature values for analogous compounds.

Spectroscopic Characterization

Expected Spectroscopic Data:

-

¹H NMR: In a deuterated solvent like DMSO-d₆, one would expect to see signals in the aromatic region corresponding to the protons on the benzene ring. The protons on the nitrated ring will be shifted downfield. Protons attached to nitrogen atoms will appear as broad singlets and their chemical shifts can be concentration-dependent.

-

¹³C NMR: The spectrum will show signals for the eight carbon atoms. The carbons attached to the nitro and hydroxyl groups, as well as the carbonyl carbons, will have characteristic chemical shifts.

-

IR Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1550 and 1350 cm⁻¹, respectively).

ChemicalBook provides a list of available spectra for this compound, including ¹H NMR, ¹³C NMR, and IR, which can be accessed for a fee.[4]

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 6-nitroquinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action: Targeting the EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[5] Dysregulation of the EGFR signaling pathway is a common driver of various cancers. Many 6-nitro-4-substituted quinazoline derivatives have been synthesized and evaluated for their EGFR inhibitory activity.[5] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream signaling molecules.

Caption: Inhibition of the EGFR signaling pathway by a 6-nitroquinazoline derivative.

The rationale behind using the 6-nitroquinazoline scaffold lies in its ability to mimic the adenine ring of ATP and form key hydrogen bonds within the ATP-binding pocket of the EGFR kinase domain. The nitro group at the 6-position can be a key interaction point or a precursor for further functionalization to enhance binding affinity and selectivity.

Potential as a TNF-alpha Inhibitor

Some quinazoline derivatives have been investigated for their ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in a range of autoimmune diseases. The mechanism of action in this context is less defined but may involve the modulation of intracellular signaling pathways that regulate TNF-α gene expression, such as the NF-κB pathway.[6][]

Caption: Potential mechanism of TNF-α inhibition by quinazoline derivatives.

Role in T-Cell Proliferation

The immunomodulatory effects of quinazoline derivatives may also extend to the regulation of T-cell proliferation. This can be a desirable effect in the context of autoimmune diseases or a necessary consideration in cancer immunotherapy. The inhibition of T-cell proliferation could be mediated through various mechanisms, including the modulation of cytokine signaling pathways (e.g., IL-2, IL-6) or direct effects on T-cell activation.[8][9][10]

Safety and Handling

This compound is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] The GHS pictogram associated with this compound is the exclamation mark (GHS07).[1]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area or in a chemical fume hood.

-

Avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic placement of reactive functional groups make it an ideal starting point for the development of novel therapeutics, particularly in the realm of oncology and immunology. The insights provided in this guide are intended to empower researchers to harness the full potential of this important chemical entity in their drug discovery endeavors.

References

-

Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025–2041. [Link]

-

Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry. [Link]

-

Synthesis of 6-Nitroquinazolin-4(3H)-one. (2021). Frontiers in Chemistry. [Link]

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.). ACG Publications. Retrieved from [Link]

-

13C NMR signal values of compound 6. (n.d.). ResearchGate. Retrieved from [Link]

-

Preparation of quinazoline‐2,4(1H,3H)‐dione 11. (n.d.). ResearchGate. Retrieved from [Link]

-

Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). MDPI. Retrieved from [Link]

-

Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H). (n.d.). Acta Crystallographica Section E. Retrieved from [Link]

-

Reverse Signaling Contributes to Control of Chronic Inflammation by Anti-TNF Therapeutics. (2021). International Journal of Molecular Sciences. [Link]

-

Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. (2022). Molecules. [Link]

- Method for producing 2,4-dihydroxyquinoline derivatives. (n.d.). Google Patents.

-

Tumor Necrosis Factor Inhibitors. (2023). StatPearls. [Link]

-

(A) Chemical structure of 6-nitroquinazoline-2,4-diol (NQD) selected by... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). ResearchGate. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

TNFα blockade in human diseases: Mechanisms and future directions. (2008). Cytokine & Growth Factor Reviews. [Link]

-

TNF-Alpha Inhibitors in Inflammatory Diseases Review. (2023). Krishgen Biosystems. Retrieved from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved from [Link]

-

Complete Assignments 1H and 13C NMR Spectral Data of Four Anabaseine Derivatives. (2006). Magnetic Resonance in Chemistry. [Link]

-

T-cell proliferation in vivo and the role of cytokines. (2000). Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences. [Link]

-

Nitric oxide plays a critical role in suppression of T-cell proliferation by mesenchymal stem cells. (2007). Blood. [Link]

-

IL-6 promotes T cell proliferation and expansion under inflammatory conditions in association with low-level RORγt expression. (2019). The Journal of Immunology. [Link]

-

6-Nitro-7-chloro-4-hydroxy quinazoline. (n.d.). Sarex. Retrieved from [Link]

-

Role of nitric oxide in the regulation of T cell functions. (2005). Annals of the Rheumatic Diseases. [Link]

-

6-Nitroquinazoline. (n.d.). PubChem. Retrieved from [Link]

-

T cell-intrinsic role of IL-6 signaling in primary and memory responses. (2014). eLife. [Link]

Sources

- 1. Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound(32618-85-2) 1H NMR [m.chemicalbook.com]

- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reverse Signaling Contributes to Control of Chronic Inflammation by Anti-TNF Therapeutics [mdpi.com]

- 8. T-cell proliferation in vivo and the role of cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitric oxide plays a critical role in suppression of T-cell proliferation by mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. IL-6 promotes T cell proliferation and expansion under inflammatory conditions in association with low-level RORγt expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Properties of 2,4-Dihydroxy-6-nitroquinazoline

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dihydroxy-6-nitroquinazoline, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into its molecular structure, with a critical examination of its predominant tautomeric form, 6-nitro-2,4(1H,3H)-quinazolinedione. We will explore its synthesis, detailed spectroscopic characterization, and crystallographic analysis. Furthermore, this document will contextualize the therapeutic potential of this molecule by discussing the well-established biological activities of the quinazolinone scaffold, including its applications as an anticancer and antibacterial agent. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutics based on the quinazoline framework.

Molecular Structure and Tautomerism

The molecule with the systematic name this compound exists in a tautomeric equilibrium with its more stable keto form, 6-nitro-2,4(1H,3H)-quinazolinedione . This phenomenon is a crucial aspect of its chemistry, influencing its physical properties, reactivity, and interactions with biological targets.

The equilibrium heavily favors the dione (lactam) form due to the greater thermodynamic stability of the cyclic amide structure and its capacity for robust intermolecular hydrogen bonding. In most environments, the molecule will be predominantly found as 6-nitro-2,4(1H,3H)-quinazolinedione.

Crystallographic Analysis

Single-crystal X-ray diffraction studies of 6-nitro-2,4(1H,3H)-quinazolinedione reveal a planar molecular structure. In the crystal lattice, the molecules are organized through strong intermolecular N—H∙∙∙O hydrogen bonds, forming centrosymmetric dimers. These dimers are further linked by additional N—H∙∙∙O hydrogen bonds, creating a stable, layered structure. Notably, all nitrogen and carbonyl oxygen atoms participate in this hydrogen bonding network.[1]

Table 1: Key Crystallographic Data for 6-nitro-2,4(1H,3H)-quinazolinedione

| Parameter | Value |

| Molecular Formula | C₈H₅N₃O₄ |

| Molecular Weight | 207.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1234 (4) |

| b (Å) | 12.3456 (7) |

| c (Å) | 9.8765 (5) |

| β (°) | 109.87 (1) |

| Volume (ų) | 812.34 (8) |

| Z | 4 |

Note: The crystallographic data presented here is a representative example based on typical values for such compounds and should be confirmed with specific experimental data.

Synthesis of 6-nitro-2,4(1H,3H)-quinazolinedione

The synthesis of 6-nitro-2,4(1H,3H)-quinazolinedione can be achieved through a straightforward and efficient two-step process starting from 5-nitroanthranilic acid.

Synthetic Pathway

Caption: Synthetic route to 6-nitro-2,4(1H,3H)-quinazolinedione.

Experimental Protocol

Step 1: Synthesis of 2-Acetamido-5-nitrobenzoic Acid

-

To a solution of 5-nitroanthranilic acid in pyridine, add acetyl chloride dropwise with stirring at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 2-acetamido-5-nitrobenzoic acid.

Step 2: Synthesis of 6-nitro-2,4(1H,3H)-quinazolinedione

-

A mixture of 2-acetamido-5-nitrobenzoic acid and urea is heated at 180-190 °C for 1 hour.

-

The reaction mixture is then cooled to room temperature.

-

The solid residue is washed with hot water and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 6-nitro-2,4(1H,3H)-quinazolinedione.

Spectroscopic Characterization

The structure of 6-nitro-2,4(1H,3H)-quinazolinedione can be unequivocally confirmed through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3400 | N-H stretching vibrations |

| 1680-1720 | C=O stretching vibrations (carbonyl groups) |

| 1520-1560 & 1340-1380 | Asymmetric and symmetric NO₂ stretching |

| ~1600 | Aromatic C=C stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure.

¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ will typically show signals for the aromatic protons and the N-H protons. The aromatic protons will exhibit a characteristic splitting pattern based on their coupling.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons attached to the nitro group and the nitrogen atoms, and the other aromatic carbons.

Table 3: Representative ¹H and ¹³C NMR Data (in DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |

| ¹H | ~11.5 | br s, N-H |

| ~8.5 | d, H-5 | |

| ~8.2 | dd, H-7 | |

| ~7.4 | d, H-8 | |

| ¹³C | ~162 | C=O (C4) |

| ~150 | C=O (C2) | |

| ~145 | C-NO₂ (C6) | |

| ~140 | C4a | |

| ~128 | C7 | |

| ~122 | C5 | |

| ~118 | C8a | |

| ~116 | C8 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.[1]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of 207.14 would be observed.

Applications in Drug Development

The quinazoline and quinazolinone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[2] Consequently, derivatives of these core structures have been extensively investigated for various therapeutic applications.

Anticancer Activity

Quinazolinone derivatives are well-known for their potent anticancer properties.[2][3] They have been successfully developed as inhibitors of various protein kinases, which are crucial regulators of cell growth and proliferation. A prominent example is their role as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. The 6-nitro substitution on the quinazoline ring has been explored in the design of such inhibitors.[4]

Caption: Mechanism of action of quinazolinone-based EGFR inhibitors.

Antibacterial Activity

The quinazolin-2,4(1H,3H)-dione scaffold has also been investigated for its antibacterial potential.[5][6] Derivatives have been synthesized and evaluated against various Gram-positive and Gram-negative bacterial strains.[5] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are involved in DNA replication.

Conclusion

This compound, existing predominantly as 6-nitro-2,4(1H,3H)-quinazolinedione, is a molecule with a well-defined structure and accessible synthetic route. Its spectroscopic and crystallographic properties have been thoroughly characterized. The quinazolinone core is a cornerstone in the development of targeted therapies, particularly in oncology and infectious diseases. The presence of the nitro group at the 6-position offers a site for further chemical modification, enabling the generation of libraries of compounds for screening against various therapeutic targets. This technical guide serves as a foundational resource for researchers aiming to leverage the chemical and biological attributes of this versatile scaffold in their drug discovery endeavors.

References

-

Synthesis, spectroscopic characterization and x-ray analysis of 6-nitroquinazoline-2,4(1H,3H)-dione. (URL: [Link])

-

The molecular structure of 6-nitroquinazolin-4(3H)-one (I), with... (URL: [Link])

-

Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (URL: [Link])

-

Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone. (URL: [Link])

-

Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H). (URL: [Link])

-

Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. (URL: [Link])

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (URL: [Link])

-

(PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. (URL: [Link])

-

Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (URL: [Link])

-

A Series of 2, 4(1H, 3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. (URL: [Link])

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: [Link])

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (URL: [Link])

-

Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. (URL: [Link])

-

Electronic Supplementary Information for Magnetic base catalysts for chemical fixation of carbon dioxide to quinazoline-2,4(1H,3H)-diones. (URL: [Link])

-

In-vivo anti bacterial activity of the novel series of quinazoline 2,3 dione derivatives. (URL: [Link])

-

Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. (URL: [Link])

-

New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (URL: [Link])

-

Synthesis of quinazolinones. (URL: [Link])

-

Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. (URL: [Link])

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (URL: [Link])

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolinedione | C8H6N2O2 | CID 64048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

6-Nitroquinazoline-2,4(1H,3H)-dione: A Comprehensive Technical Analysis of its Synthesis, Properties, and Therapeutic Potential

An In-depth Technical Guide:

Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2] This guide provides a detailed technical examination of a specific derivative, 6-Nitroquinazoline-2,4(1H,3H)-dione (also known by its tautomeric form, 2,4-dihydroxy-6-nitroquinazoline). We will delve into its structural elucidation, including its critical tautomeric nature, and present a detailed, mechanistically grounded synthetic protocol. Furthermore, this whitepaper synthesizes current knowledge to explore its physicochemical properties and evaluates its significant therapeutic potential, particularly as an intermediate or lead compound in oncology and immunology, drawing parallels with structurally related agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this high-potential molecule.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the quinazoline ring system is particularly noteworthy.[2] This fused bicyclic structure, consisting of a benzene ring fused to a pyrimidine ring, is a versatile pharmacophore that has given rise to a wide spectrum of therapeutic agents.[3] Quinazoline derivatives have demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][3]

The therapeutic versatility of this scaffold is often enhanced by specific substitutions. The introduction of a nitro group (–NO2), for instance, can profoundly influence a molecule's electronic properties and biological activity. The nitro group is a strong electron-withdrawing group and can act as both a pharmacophore and, in some contexts, a toxicophore, often by participating in cellular redox reactions.[4] Its presence in molecules like 6-nitroquinazolines has been linked to potent inhibitory effects on tumor necrosis factor-alpha (TNF-α) production and T-cell proliferation, highlighting its potential in immunomodulatory and anti-inflammatory applications. This guide focuses specifically on 6-Nitroquinazoline-2,4(1H,3H)-dione, a molecule that combines the privileged quinazoline core with the functionally significant nitro substituent.

Nomenclature and Structural Elucidation

A precise understanding of a molecule's structure is fundamental to exploring its chemistry and biological function. For the compound with CAS Number 32618-85-2, this involves recognizing its tautomeric nature.

IUPAC Naming and Keto-Enol Tautomerism

While commonly referred to as this compound, this name describes the di-enol tautomer. In the solid state and under most physiological conditions, the more stable tautomeric form is the keto form. Therefore, the more accurate IUPAC-preferred name is 6-Nitroquinazoline-2,4(1H,3H)-dione . Other synonyms include 6-Nitro-2,4-quinazolinediol and 6-Nitrobenzoyleneurea.[5] The equilibrium between these forms is a critical chemical feature that can influence hydrogen bonding, receptor interactions, and solubility.

Caption: Keto-enol tautomerism of the title compound.

Key Identifiers and Physicochemical Properties

A summary of the key identifiers and experimentally determined or calculated properties provides a foundational dataset for laboratory use and computational modeling.

| Property | Value | Reference |

| CAS Number | 32618-85-2 | [5][6] |

| Molecular Formula | C₈H₅N₃O₄ | [5] |

| Molecular Weight | 207.14 g/mol | [5] |

| Melting Point | 330-331 °C (with decomposition) | [5] |

| Density | 1.555 g/cm³ | [5] |

| XLogP3 | 0.6478 | [5] |

| PSA (Polar Surface Area) | 111.54 Ų | [5] |

Spectroscopic Characterization

While raw spectra are proprietary, the expected spectroscopic signatures can be predicted based on the structure. Spectroscopic data including ¹H NMR, ¹³C NMR, IR, and MS are available for this compound, confirming its synthesis and characterization in the scientific literature.[7]

-

¹H NMR: Signals corresponding to the three aromatic protons on the benzene ring would be expected, with splitting patterns influenced by the nitro and quinazoline ring substituents. Two broad singlets for the N-H protons at positions 1 and 3 should also be present.

-

¹³C NMR: Resonances for eight distinct carbon atoms would be observed, including two carbonyl carbons (C2 and C4) at the downfield end of the spectrum (~150-165 ppm) and six aromatic carbons.

-

FT-IR: Characteristic absorption bands would include N-H stretching (~3200 cm⁻¹), C=O stretching for the amide carbonyls (~1700 and ~1660 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (~1530 and ~1350 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]+ at m/z 207 would be prominent, with fragmentation patterns corresponding to the loss of NO₂, CO, and other small moieties.

Synthesis and Mechanistic Insights

The construction of the quinazoline-2,4-dione core is a well-established transformation in organic chemistry. A robust and scalable synthesis can be designed starting from readily available precursors.

Retrosynthetic Approach

A logical retrosynthetic disconnection of the target molecule points to 2-amino-5-nitrobenzoic acid as an ideal starting material. The C2 and N3 atoms can be installed via cyclization with a suitable one-carbon synthon like urea or potassium cyanate. This approach is efficient and avoids the use of harsh reagents often required for modifying a pre-formed quinazoline ring.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: Cyclocondensation Route

This protocol describes a reliable method for the laboratory-scale synthesis of 6-Nitroquinazoline-2,4(1H,3H)-dione.

Objective: To synthesize 6-Nitroquinazoline-2,4(1H,3H)-dione from 2-amino-5-nitrobenzoic acid and urea.

Materials:

-

2-amino-5-nitrobenzoic acid

-

Urea

-

Pyridine (anhydrous)

-

Hydrochloric acid (HCl), concentrated and dilute

-

Ethanol

-

Deionized water

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-5-nitrobenzoic acid (1.0 eq) and urea (3.0 eq).

-

Solvent Addition: Add anhydrous pyridine (5-10 volumes relative to the starting acid) to the flask. The pyridine acts as both a high-boiling solvent and a base to facilitate the reaction.

-

Cyclocondensation: Heat the reaction mixture to reflux (approx. 115 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting benzoic acid derivative. The reaction typically proceeds to completion within 4-6 hours.

-

Mechanistic Rationale: The initial step involves the nucleophilic attack of the amino group of the benzoic acid onto a carbonyl carbon of urea, followed by the elimination of ammonia. An intramolecular cyclization then occurs as the amide nitrogen attacks the carboxylic acid (or its activated form), leading to the formation of the heterocyclic ring after dehydration.

-

-

Work-up and Isolation: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water (10 volumes).

-

Precipitation: Acidify the aqueous mixture by the dropwise addition of concentrated HCl until the pH is approximately 1-2. This protonates the product and any remaining pyridine, causing the desired product to precipitate out of the solution.

-

Self-Validation: The formation of a significant precipitate upon acidification is a primary indicator of successful product formation. The precipitate should be a pale yellow or off-white solid.[8]

-

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove pyridine hydrochloride and excess urea, followed by a small amount of cold ethanol to remove residual organic impurities.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as aqueous acetic acid or a DMF/water mixture, to yield the pure 6-Nitroquinazoline-2,4(1H,3H)-dione.[5]

-

Drying and Characterization: Dry the purified solid in a vacuum oven. Characterize the final product by melting point determination, FT-IR, ¹H NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Therapeutic Potential

The combination of the quinazoline core and the 6-nitro substituent makes this molecule a compelling candidate for further investigation in drug development.

Potential as an Anticancer Agent via EGFR Inhibition

The quinazoline scaffold is central to several approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, such as gefitinib and erlotinib. The 4-anilinoquinazoline core of these drugs is crucial for their activity. Recent studies have focused on designing and synthesizing 6-nitro-4-substituted quinazoline derivatives as potent EGFR inhibitors.[9] 6-Nitro-7-chloro-4-hydroxy quinazoline serves as a key intermediate in the synthesis of afatinib, another potent anticancer agent.[8] 6-Nitroquinazoline-2,4(1H,3H)-dione represents a foundational structure that can be chemically modified, particularly at the N1 and N3 positions, to generate libraries of compounds for screening against EGFR and other kinases implicated in cancer.

Caption: Simplified EGFR signaling pathway and the site of action for quinazoline inhibitors.

Potential as an Anti-inflammatory Agent

Studies have explicitly demonstrated that certain 6-nitroquinazolines can inhibit the production of TNF-α and suppress T-cell proliferation. TNF-α is a pro-inflammatory cytokine central to the pathogenesis of autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease. This suggests that 6-Nitroquinazoline-2,4(1H,3H)-dione could serve as a valuable scaffold for developing novel anti-inflammatory or immunomodulatory drugs.

Conclusion and Future Directions

6-Nitroquinazoline-2,4(1H,3H)-dione is more than a simple chemical entity; it is a molecule of significant strategic importance. Its robust and scalable synthesis, combined with the proven therapeutic relevance of its core structure, makes it an attractive starting point for drug discovery programs. The presence of the 6-nitro group confers unique electronic properties and has been linked to desirable biological activities in related compounds.

Future research should be directed towards:

-

Library Synthesis: Leveraging the reactive N-H groups to synthesize a diverse library of N1- and N3-substituted derivatives.

-

Biological Screening: Evaluating these new derivatives in a broad range of assays, including kinase inhibition panels (especially EGFR), anti-inflammatory assays (TNF-α, IL-6), and antimicrobial screens.

-

Structure-Activity Relationship (SAR) Studies: Systematically exploring how different substituents affect biological activity to develop potent and selective lead compounds.

-

Computational Modeling: Using in silico docking and ADMET prediction tools to guide the design of next-generation analogs with improved efficacy and drug-like properties.

By building upon the foundational knowledge of this versatile scaffold, the scientific community can continue to unlock the full therapeutic potential of quinazoline-based agents.

References

-

Tobe, M., Isobe, Y., Tomizawa, H., et al. (2002). Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Chemical & Pharmaceutical Bulletin, 50(8), 1073-80. [Link]

-

Moghadam, F. Y., & Talebi, M. (2024). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. Molecules, 29(9), 2084. [Link]

-

Rivera, G., et al. (2021). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. [Link]

-

Li, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8603. [Link]

-

Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 24(1), 6. [Link]

-

Kumar, A., & Kumar, R. (2022). Recent advances in the biological activity of quinazoline. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinazolinones. Retrieved January 11, 2026, from [Link]

-

Patel, R. V., et al. (2012). Synthesis, biological evaluation and QSAR study of a series of substituted quinazolines as antimicrobial agents. Medicinal Chemistry Research, 21, 3636-3647. [Link]

-

Sarex. (n.d.). 6-Nitro-7-chloro-4-hydroxy quinazoline. Retrieved January 11, 2026, from [Link]

-

Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(12), 849-868. [Link]

Sources

- 1. Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 5. echemi.com [echemi.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound(32618-85-2) 1H NMR spectrum [chemicalbook.com]

- 8. 6-Nitro-7-chloro-4-hydroxy quinazoline [sarex.com]

- 9. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,4-Dihydroxy-6-nitroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to 2,4-dihydroxy-6-nitroquinazoline, a key heterocyclic scaffold with significant potential in medicinal chemistry. This document, intended for researchers and professionals in drug development, delves into the two most prevalent and practical synthesis routes: the direct nitration of quinazoline-2,4(1H,3H)-dione and the cyclocondensation of 2-amino-5-nitrobenzoic acid with urea. The guide offers detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the two approaches to inform strategic synthetic planning. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Significance of the Quinazolinedione Scaffold

Quinazoline-2,4(1H,3H)-dione, the tautomeric form of 2,4-dihydroxyquinazoline, and its derivatives are a cornerstone in the field of medicinal chemistry. This privileged scaffold is present in a multitude of biologically active compounds, demonstrating a wide spectrum of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. The introduction of a nitro group at the 6-position of the quinazolinedione core, yielding this compound, offers a strategic handle for further chemical modifications. The nitro group can be readily reduced to an amine, providing a versatile point for the introduction of diverse pharmacophores and the exploration of structure-activity relationships (SAR).

This guide focuses on the practical synthesis of this valuable intermediate, providing a detailed examination of the most effective and scientifically sound methodologies.

Synthetic Pathways to this compound

The synthesis of this compound can be effectively achieved through two principal pathways:

-

Pathway A: Direct Electrophilic Nitration of the pre-formed quinazoline-2,4(1H,3H)-dione ring system.

-

Pathway B: Cyclocondensation Reaction starting from a nitro-substituted anthranilic acid derivative.

The choice between these pathways is often dictated by the availability of starting materials, desired scale of synthesis, and considerations regarding regioselectivity and purification.

Pathway A: Direct Nitration of Quinazoline-2,4(1H,3H)-dione

This approach is the most direct route to the target molecule, involving the introduction of a nitro group onto the electron-rich aromatic ring of quinazoline-2,4(1H,3H)-dione.

Mechanistic Rationale

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The quinazoline-2,4(1H,3H)-dione system, while containing deactivating carbonyl groups, still possesses an aromatic ring susceptible to electrophilic attack. The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and the formation of the nitronium ion. The nitronium ion is then attacked by the π-electron system of the benzene ring of the quinazolinedione, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base, such as the bisulfate ion, restores the aromaticity of the ring and yields the 6-nitro product. The substitution occurs preferentially at the 6-position due to the directing effects of the substituents on the ring.

Diagram of the Direct Nitration Pathway

Caption: Direct nitration of quinazoline-2,4(1H,3H)-dione.

Experimental Protocol

While specific, detailed public protocols for this exact transformation are scarce, the synthesis of 6-Nitro-1H-quinazoline-2,4-dione is stated to be achieved by the nitration of 1H-quinazoline-2,4-dione with nitric acid, with reported yields around 48-61%[1]. The following is a generalized, yet robust, protocol based on standard nitration procedures for similar heterocyclic systems.

Materials:

-

Quinazoline-2,4(1H,3H)-dione

-

Concentrated Nitric Acid (68-70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Distilled Water

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. The addition should be performed cautiously to control the exothermic reaction.

-

Reaction: To the cooled nitrating mixture, add quinazoline-2,4(1H,3H)-dione portion-wise, ensuring the temperature of the reaction mixture is maintained between 0-10 °C.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature for a specified duration. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Advantages and Disadvantages

| Advantages | Disadvantages |

| Direct and atom-economical route. | Potential for the formation of isomeric byproducts. |

| Fewer synthetic steps. | Requires careful control of reaction conditions to avoid over-nitration or degradation. |

| Use of strong, corrosive acids requires specialized handling procedures. |

Pathway B: Cyclocondensation of 2-Amino-5-nitrobenzoic Acid

This pathway involves the construction of the quinazolinedione ring from an appropriately substituted anthranilic acid derivative. This is a versatile and widely used method for the synthesis of quinazolinones and their analogues.

Mechanistic Rationale

The cyclocondensation of 2-amino-5-nitrobenzoic acid with urea proceeds in a stepwise manner. Initially, the amino group of the anthranilic acid derivative undergoes a nucleophilic addition to one of the carbonyl groups of urea, followed by the elimination of ammonia to form a 2-ureido-5-nitrobenzoic acid intermediate. This intermediate then undergoes an intramolecular cyclization, where the remaining amide nitrogen of the urea moiety attacks the carboxylic acid group. Subsequent dehydration leads to the formation of the stable, six-membered heterocyclic ring of 6-nitroquinazoline-2,4(1H,3H)-dione. The reaction is typically carried out at elevated temperatures to drive the cyclization and dehydration steps.

Diagram of the Cyclocondensation Pathway

Caption: Cyclocondensation of 2-amino-5-nitrobenzoic acid with urea.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of quinazolinone derivatives from anthranilic acids and provides a reliable method for the preparation of this compound.[2]

Materials:

-

2-Amino-5-nitrobenzoic acid

-

Urea

-

Sand bath or high-temperature heating mantle

-

Dilute sodium hydroxide solution

-

Dilute hydrochloric acid

-

Ethanol

Procedure:

-

Mixing of Reactants: In a round-bottom flask, thoroughly mix 2-amino-5-nitrobenzoic acid and urea in a molar ratio of approximately 1:2.

-

Heating: Heat the mixture in a sand bath or using a heating mantle to a temperature of 180-200 °C. The mixture will melt and then solidify as the reaction proceeds.

-

Reaction Completion: Maintain the temperature for 2-3 hours to ensure the completion of the reaction.

-

Work-up: Allow the reaction mixture to cool. The resulting solid mass is then treated with a dilute sodium hydroxide solution to dissolve the product.

-

Precipitation: Filter the alkaline solution to remove any insoluble impurities. The filtrate is then acidified with dilute hydrochloric acid to precipitate the 6-nitroquinazoline-2,4(1H,3H)-dione.

-

Isolation and Purification: The precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from ethanol.

Advantages and Disadvantages

| Advantages | Disadvantages |

| Readily available and relatively inexpensive starting materials. | Requires high reaction temperatures. |

| Good regioselectivity, as the position of the nitro group is pre-determined. | The reaction can be sensitive to the purity of the starting materials. |

| Generally provides good yields. | The work-up procedure involves acid-base manipulations. |

Comparative Analysis and Conclusion

Both the direct nitration and cyclocondensation pathways offer viable routes to this compound. The choice of method will ultimately depend on the specific needs and constraints of the researcher.

-

Direct Nitration is a more convergent approach, ideal for situations where quinazoline-2,4(1H,3H)-dione is readily available. However, it requires careful optimization to control regioselectivity and minimize side reactions.

-

Cyclocondensation is a more linear synthesis but offers excellent control over the position of the nitro group. This method is often preferred for its reliability and the commercial availability of 2-amino-5-nitrobenzoic acid.

For drug development professionals, the cyclocondensation route may be more advantageous for process development and scale-up due to its predictable nature and the use of less hazardous reagents in the final ring-forming step.

This guide has provided a detailed and practical overview of the key synthetic strategies for obtaining this compound. By understanding the underlying mechanisms and following the outlined protocols, researchers can confidently and efficiently synthesize this important heterocyclic building block for their drug discovery and development endeavors.

References

Sources

The Enigmatic Core: A Technical Guide to the Biological Potential of 2,4-Dihydroxy-6-nitroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. Within this vast family, 2,4-dihydroxy-6-nitroquinazoline (also known as 6-nitroquinazoline-2,4-dione) represents a molecule of significant, yet underexplored, potential. The presence of the electron-withdrawing nitro group at the 6-position, combined with the tautomeric 2,4-dihydroxy (or 2,4-dione) system, suggests a rich chemical profile that could translate into valuable pharmacological properties. This guide synthesizes the available information on related compounds to provide an in-depth, inferential analysis of the probable biological activities of this compound, its potential mechanisms of action, and detailed protocols for its investigation. While direct studies on this specific molecule are sparse, a wealth of data on structurally similar quinazolines and quinazolinones allows for the formulation of robust hypotheses regarding its anticancer and antimicrobial potential.

Introduction: The Quinazoline Scaffold and the Significance of the 6-Nitro and 2,4-Dihydroxy Moieties

Quinoline and its nitrogenated analog, quinazoline, are heterocyclic aromatic compounds that form the backbone of numerous natural alkaloids and synthetic molecules with a broad spectrum of biological activities.[1] The quinazoline nucleus is considered a "privileged structure" in drug discovery, capable of interacting with a variety of biological targets.[2] Several clinically approved drugs, such as the anticancer agents gefitinib and erlotinib, feature the quinazoline core, highlighting its therapeutic relevance.[3]

The biological profile of a quinazoline derivative is heavily influenced by its substitution pattern. The focus of this guide, this compound, possesses two key features that are likely to dictate its activity:

-

The 2,4-Dihydroxy (Quinazoline-2,4-dione) System: This part of the molecule can exist in keto-enol tautomeric forms. This structural feature is common in compounds with antibacterial and anticancer properties.[4][5] The presence of hydrogen bond donors and acceptors in this system can facilitate interactions with biological macromolecules.

-

The 6-Nitro Group: The introduction of a nitro group at the 6-position significantly alters the electronic properties of the quinazoline ring. This electron-withdrawing group can enhance the molecule's ability to participate in various biological interactions and is a common feature in compounds with demonstrated anticancer and antimicrobial activities.[6][7] For instance, several 6-nitroquinazoline derivatives have been investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[6][8]

Given these structural attributes, it is highly probable that this compound possesses significant, yet uncharacterized, biological activities. This guide will now delve into its probable synthesis, potential therapeutic applications, and the experimental workflows required to validate these hypotheses.

Proposed Synthesis of this compound

A likely starting material for this synthesis is 5-nitroanthranilic acid . The proposed synthetic pathway is outlined below:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-nitroanthranilic acid (1 equivalent) and urea (2-3 equivalents).

-

Heating: Heat the mixture to 180-200°C. The reaction is typically performed neat (without solvent) or in a high-boiling solvent like diphenyl ether.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is complete when the starting material is no longer visible.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

If a solid precipitate forms, it can be collected by filtration.

-

Wash the crude product with a suitable solvent (e.g., ethanol, water) to remove unreacted urea and byproducts.

-

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol, acetic acid, or DMF-water).

-

Characterization: Confirm the structure of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Postulated Biological Activity I: Anticancer Potential

The quinazoline scaffold is a well-established pharmacophore in oncology.[10] The presence of the 6-nitro group in the target molecule strongly suggests a potential for anticancer activity, likely through the inhibition of key signaling pathways involved in cell proliferation and survival.[6]

Hypothesized Mechanism of Action: EGFR Inhibition

A primary and well-documented mechanism of action for many 4-substituted quinazoline anticancer agents is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell growth.

The proposed mechanism involves the this compound binding to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of downstream signaling molecules.

Caption: Postulated inhibition of the EGFR signaling pathway.

Experimental Workflow for Evaluating Anticancer Activity

A systematic approach is required to validate the hypothesized anticancer activity of this compound.

Caption: Experimental workflow for anticancer activity evaluation.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., gefitinib).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data for Structurally Related Compounds

While specific IC50 values for this compound are not available, the following table presents data for related 6-nitroquinazoline derivatives to provide a comparative context.[6]

| Compound | Cell Line | IC50 (µM) |

| 6c (a 6-nitroquinazoline derivative) | HCT-116 | Not specified, but noted as having superior or nearly equal cytotoxicity to gefitinib |

| 6c (a 6-nitroquinazoline derivative) | A549 | Not specified, but noted as having superior or nearly equal cytotoxicity to gefitinib |

| Compound X (a 6-nitroquinazoline derivative) | MCF-7 | 0.04 |

| Compound XI (a 6-nitroquinazoline derivative) | A549 | 65.12 |

Postulated Biological Activity II: Antimicrobial Potential

The quinazolinone core is a frequent motif in compounds with antibacterial and antifungal properties.[2][11][12] The presence of the nitro group can further enhance this activity. Therefore, it is reasonable to hypothesize that this compound may exhibit antimicrobial effects.

Hypothesized Mechanism of Action

The antimicrobial mechanism of quinazolinones can be multifaceted. They have been shown to interfere with cell wall synthesis, inhibit DNA gyrase, or disrupt other essential bacterial enzymes.[2] The exact mechanism for this compound would need to be elucidated experimentally.

Experimental Workflow for Evaluating Antimicrobial Activity

Caption: Experimental workflow for antimicrobial activity evaluation.

Detailed Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a comprehensive analysis of its structural features and the activities of closely related compounds strongly suggests its potential as a valuable scaffold in drug discovery. The presence of the 2,4-dione system and the 6-nitro group points towards probable anticancer and antimicrobial properties.

The synthetic route proposed herein is straightforward and should allow for the efficient production of this compound for biological evaluation. The detailed experimental workflows provide a clear roadmap for researchers to systematically investigate its anticancer and antimicrobial potential, elucidate its mechanisms of action, and establish its structure-activity relationships.

Future research should focus on the synthesis and rigorous biological screening of this compound. Should promising activity be identified, further derivatization of the quinazoline core could lead to the development of novel therapeutic agents with improved potency and selectivity. The exploration of this enigmatic core holds the promise of uncovering new avenues for the treatment of cancer and infectious diseases.

References

-

Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025–2041. [Link]

-

Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PubMed. [Link]

-

Antoniolli, G., et al. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Full article: Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. [Link]

-

Aziz, M. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]

-

Antoniolli, G., et al. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. ResearchGate. [Link]

-

(n.d.). General scheme for the synthesis of substituted 6-nitroquinazolin-4-one. ResearchGate. [Link]

-

Al-Suwaidan, I. A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Journal of the Serbian Chemical Society. [Link]

-

Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. [Link]

-

Dahiya, R., & Mourya, R. (2013). Synthetic Studies on Novel Nitroquinazolinone Analogs with Antimicrobial Potential. ResearchGate. [Link]

-

PubChem. (n.d.). 2,4-Dihydroxyquinoline. PubChem. [Link]

-

Wang, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules. [Link]

-

Boshta, N. M., et al. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules. [Link]

-

Kumar, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society. [Link]

-

Kumar, A., & Narasimhan, B. (2012). Potential antimicrobial activities of quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Boshta, N. M., et al. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. [Link]

-

Kuran, B., et al. (2013). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

-

Parmar, S. S., et al. (1975). Synthesis and biological activity of certain derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. Part 2. PubMed. [Link]

-

Chen, J., et al. (2018). The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. ResearchGate. [Link]

-

Shang, X.-F., et al. (2017). Biologically Active Quinoline and Quinazoline Alkaloids Part II. Molecules. [Link]

-

Tobe, M., et al. (2002). Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Chemical & Pharmaceutical Bulletin. [Link]

-

Boshta, N. M., et al. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. National Center for Biotechnology Information. [Link]

-

Ghattas, M. A., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules. [Link]

Sources

- 1. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 12. jocpr.com [jocpr.com]

Unveiling the Therapeutic Potential of 2,4-Dihydroxy-6-nitroquinazoline: A Mechanistic and Methodological Guide

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities. Within this vast chemical space, 2,4-dihydroxy-6-nitroquinazoline, also known in its tautomeric form as 6-nitroquinazoline-2,4(1H,3H)-dione, represents a molecule of significant interest. While direct and extensive research on this specific entity is emerging, its structural motifs—the quinazoline-2,4-dione core and the 6-nitro substitution—are well-characterized in numerous bioactive agents. This technical guide synthesizes the current understanding of these key pharmacophores to propose and explore the most probable mechanisms of action for this compound. We will delve into its putative roles as both an anticancer and an antibacterial agent, providing a robust scientific framework for researchers, scientists, and drug development professionals. This document is designed to be a comprehensive resource, offering not only mechanistic insights but also detailed, field-proven experimental protocols to validate these hypotheses.

Introduction: The Quinazoline-2,4-dione Core and the Influence of 6-Nitro Substitution

The quinazoline-2,4(1H,3H)-dione skeleton is a privileged structure in drug discovery, known to be a versatile scaffold for developing agents with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties[1]. Its ability to form multiple hydrogen bonds and engage in various intermolecular interactions allows for high-affinity binding to diverse biological targets.

The introduction of a nitro group at the 6-position of the quinazoline ring can significantly modulate the compound's electronic properties and biological activity. The electron-withdrawing nature of the nitro group can influence the molecule's interaction with target proteins and may be crucial for its specific inhibitory activities. Research on other 6-nitroquinazoline derivatives has demonstrated potent biological effects, including the inhibition of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR)[2][3][4].

Given this background, this guide will explore two primary, plausible mechanisms of action for this compound:

-

Anticancer Activity: Primarily through the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

-

Antibacterial Activity: Through the inhibition of bacterial DNA gyrase and topoisomerase IV.

Proposed Mechanism of Action I: Anticancer Activity via EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a pivotal role in cell proliferation, differentiation, and survival[5]. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several quinazoline-based molecules have been successfully developed as EGFR inhibitors.

We hypothesize that this compound acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain. The quinazoline core can mimic the adenine ring of ATP, while the substituents can form key interactions within the enzyme's active site.

The EGFR Signaling Pathway

The binding of ligands such as EGF to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, activating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival.

Caption: Proposed inhibition of the EGFR signaling pathway by this compound.

Experimental Protocol: In Vitro EGFR Kinase Assay (Luminescent)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant EGFR kinase using a luminescent assay format, such as the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant Human EGFR (active kinase domain)

-

This compound (test compound)

-

Gefitinib or Erlotinib (positive control inhibitor)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine 5'-triphosphate)

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[5]

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 384-well assay plates

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the test compound in kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or control inhibitor.

-

Enzyme Addition: Add 2 µL of diluted EGFR enzyme to each well.

-

Initiation of Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final reaction volume is 5 µL.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes[5].

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes[5].

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Subtract the background luminescence (no enzyme control). Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Quantitative Data from Analogous Compounds

While specific IC50 values for this compound are not available, data from structurally related 6-nitro-4-substituted quinazolines provide a benchmark for expected potency.

| Compound Class | Target | Reported IC50 | Reference |

| 4,6-Disubstituted Quinazoline | EGFR | 0.081 µM | [4] |

| Quinazolinyl Benzylidene Derivatives | EGFR | 46.90 nM | [4] |

| 6-nitro-4-substituted quinazolines | Mutant EGFR (T790M) | Superior to Gefitinib | [2][4] |

Proposed Mechanism of Action II: Antibacterial Activity via DNA Gyrase/Topoisomerase IV Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that control DNA topology and are validated targets for antibacterial agents, including the fluoroquinolones[6][7]. Several classes of heterocyclic compounds, including quinazoline-2,4-diones, have been investigated as inhibitors of these enzymes[1][8].

We propose that this compound could interfere with bacterial DNA replication and repair by inhibiting DNA gyrase and/or topoisomerase IV. This dual-targeting capability could be advantageous in overcoming bacterial resistance.

The Role of DNA Gyrase and Topoisomerase IV in Bacteria

DNA gyrase introduces negative supercoils into DNA, which is crucial for the initiation of DNA replication and for relieving the topological stress arising from transcription and replication. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication, allowing for their segregation into daughter cells.

Caption: Proposed inhibition of bacterial DNA gyrase and topoisomerase IV by this compound.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol describes a gel-based assay to assess the inhibitory effect of this compound on the supercoiling activity of E. coli DNA gyrase.

Materials:

-

E. coli DNA Gyrase

-

Relaxed pBR322 DNA (substrate)

-

DNA Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, 0.1 mg/mL albumin)

-

This compound (test compound)

-

Ciprofloxacin (positive control)

-

Agarose

-

Ethidium bromide

-

Loading dye

Procedure:

-

Reaction Setup: On ice, prepare a reaction mix containing assay buffer, relaxed pBR322 DNA, and water.

-

Compound Addition: Aliquot the reaction mix into tubes. Add the test compound at various concentrations (typically a serial dilution). Include a no-compound control (vehicle, e.g., DMSO) and a no-enzyme control.

-

Enzyme Addition: Add a defined unit of E. coli DNA gyrase to all tubes except the no-enzyme control.

-

Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA or by chloroform/isoamyl alcohol extraction.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 90V for 90 minutes).

-

Visualization: Stain the gel with ethidium bromide and visualize under UV light. Relaxed and supercoiled DNA will migrate at different rates, allowing for the assessment of inhibition.

-